molecular formula C13H10N2OS B12126455 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile CAS No. 120289-88-5

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile

Cat. No.: B12126455
CAS No.: 120289-88-5
M. Wt: 242.30 g/mol
InChI Key: FBIYMZPZXOOCJU-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that have gained significant attention due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach is the Michael-type addition of cyanothioacetamide to α-bromochalcones, which also leads to the formation of the desired thiophene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale thiophene synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and solvents that are suitable for industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines from nitriles.

Scientific Research Applications

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, making them useful as anesthetics or anticonvulsants . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its acetyl and phenyl groups, along with the nitrile functionality, make it a versatile intermediate for further chemical modifications and potential therapeutic applications.

Properties

CAS No.

120289-88-5

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile

InChI

InChI=1S/C13H10N2OS/c1-8(16)12-11(9-5-3-2-4-6-9)10(7-14)13(15)17-12/h2-6H,15H2,1H3

InChI Key

FBIYMZPZXOOCJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2

Origin of Product

United States

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